molecular formula C21H23NO4S B1670335 Dexecadotril CAS No. 112573-72-5

Dexecadotril

Cat. No. B1670335
M. Wt: 385.5 g/mol
InChI Key: ODUOJXZPIYUATO-IBGZPJMESA-N
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Description

Dexecadotril is a powerful and selective inhibitor of neprilysin . It is an anti-hypotensive agent and was found to possess chemoprotective activity. It might be biologically active against multiple myeloma. It was under clinical evaluation as an intestinal antisecretory agent .


Synthesis Analysis

Ecadotril and dexecadotril are developed as therapeutic agents, behaving as prodrugs of the enantiomers of thiorphan . Various synthetic approaches have been studied for access to the enantiomerically pure or highly enriched forms of these drugs . These methods include synthesis from a chiron from the chiral pool, chemical resolution of racemic precursors, enzymatic resolution and desymmetrization of meso starting materials, and asymmetric synthesis .


Molecular Structure Analysis

The molecular formula of Dexecadotril is C21H23NO4S . It has an average mass of 385.477 Da and a monoisotopic mass of 385.134766 Da . It has one defined stereocenter .


Chemical Reactions Analysis

Dexecadotril interacts differently with left versus right circularly polarized light, a property known as optical activity . The enantiomer responsible for the biological activity is called the “eutomer”, while the other one, inactive or less active, is referred to as the "distomer" .


Physical And Chemical Properties Analysis

Dexecadotril has a density of 1.2±0.1 g/cm3, a boiling point of 574.5±50.0 °C at 760 mmHg, and a flash point of 301.2±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.44 .

Scientific Research Applications

Enantiomerically Pure Ecadotril and Dexecadotril Synthesis

Ecadotril and dexecadotril, as selective inhibitors of neprilysin (NEP), have shown significant pharmaceutical profiles, with dexecadotril exhibiting intestinal antisecretory action. Various synthetic approaches have been explored to obtain enantiomerically pure or highly enriched forms of these drugs. These include synthesis from a chiral pool, chemical resolution of racemic precursors, enzymatic resolution, and asymmetric synthesis methods like enantioselective catalytic hydrogenation. These methodologies are crucial in developing industrial processes for these compounds (Monteil et al., 2002).

New Asymmetric Synthesis Method

A method for accessing both enantiomers of 3-acetylthio-2-benzylpropionic acid, the starting materials for the synthesis of ecadotril and dexecadotril, was developed. This method involves enzymatic desymmetrization of 2-benzyl-1,3-propanediol, offering a novel approach to producing these powerful NEP inhibitors (Monteil et al., 2001).

Dexecadotril and Congenital Adrenal Hyperplasia

Dexamethasone (DEX), a compound related to dexecadotril, has been used in the context of congenital adrenal hyperplasia (CAH). Studies have explored various aspects of DEX treatment, including its cognitive effects in healthy children, its impact on ambulatory blood pressure, and its safety concerning CAH-affected pregnancies. These studies contribute to understanding the broader implications of DEX-related treatments in prenatal and long-term health contexts (Lajic et al., 2018), (Karlsson et al., 2022).

Quantum Dots for Biological Applications

While not directly related to dexecadotril, research on quantum dots (semiconductor nanocrystals) has evolved significantly for biological applications. These quantum dots have potential for high-resolution cellular imaging and diagnostics, offering innovative approaches for studying cellular processes and in vivo observation of cell trafficking. This area of research demonstrates the intersection of advanced material science with biological and pharmaceutical research, potentially relevant to the applications of compounds like dexecadotril (Michalet et al., 2005).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

Ecadotril and dexecadotril are being developed as therapeutic agents . They behave as prodrugs of the enantiomers of thiorphan and exhibit different pharmaceutical profiles . This suggests potential future directions in the development of these drugs.

properties

IUPAC Name

benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150104
Record name Dexecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexecadotril

CAS RN

112573-72-5
Record name Dexecadotril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Monteil, D Danvy, M Sihel, R Leroux… - Mini Reviews in …, 2002 - ingentaconnect.com
Ecadotril and dexecadotril are powerful and selective inhibitors of neprilysin (NEP, EC 3.4.24.11) and are being developed as therapeutic agents, since they behave as prodrugs of the …
Number of citations: 22 www.ingentaconnect.com
T Monteil, D Danvy, JC Plaquevent… - Synthetic …, 2001 - Taylor & Francis
We describe herein a method providing access to both enantiomers of 3-acetylthio-2-benzylpropionic acid via enzymatic desymmetrization of 2-benzyl-1,3-propanediol. These …
Number of citations: 14 www.tandfonline.com
N James, K Ramanathan - Cell biochemistry and biophysics, 2018 - Springer
… The results of the analysis showed that four hit molecules namely videx, dexecadotril, chloramphenicol, naficillin were in the acceptable range. Furthermore, these hit molecules were …
Number of citations: 23 link.springer.com
M Eberlin, M Chen, T Mueck… - BMC …, 2018 - bmcpediatr.biomedcentral.com
… Its stereoisomers S-thiorphan, also known as ecadotril or sinorphan, and R-thiorphan, also known as retorphan or dexecadotril, are both considerably more potent NEP inhibitors than …
Number of citations: 52 bmcpediatr.biomedcentral.com
M Eberlin, E Richter, T Mueck, H Weigmann - Gastroenterology, 2017 - Elsevier
Number of citations: 0
M Eberlin, E Richter, T Mueck, H Weigmann - Gastroenterology, 2017 - Elsevier
Number of citations: 0
B Coffin, P Rampal - P05-04/BP1. 01
Number of citations: 2
T Monteil, D Danvy, M Sihel, R Leroux… - …, 2002 - Wiley Online Library
Number of citations: 0
D Czerucka, E Perez-Ipina, S Otte, R Pontier-Bres… - Gastroenterology, 2017 - Elsevier
Number of citations: 0
T Ingviya, H Choudry, KA Yeung, W Karnsakul - Gastroenterology, 2017 - Elsevier
Number of citations: 0

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